molecular formula C18H22N2O3 B1326858 [{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1186647-62-0

[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1326858
CAS No.: 1186647-62-0
M. Wt: 314.4 g/mol
InChI Key: XUZAHIGHBUQZJR-UHFFFAOYSA-N
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Description

[{2-[(Bicyclo[221]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps. One common method starts with the Diels-Alder reaction of cyclopentadiene with a suitable dienophile to form the bicyclo[2.2.1]hept-5-ene structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, facilitating or inhibiting biological processes . The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid apart from similar compounds is its specific combination of functional groups and its bicyclic structure. This unique arrangement allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

2-(N-[2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(19-10-15-9-13-6-7-14(15)8-13)11-20(12-18(22)23)16-4-2-1-3-5-16/h1-7,13-15H,8-12H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZAHIGHBUQZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)CN(CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142012
Record name N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186647-62-0
Record name N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186647-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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